5-(2-Formylphenyl)-2-furoic acid
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Overview
Description
5-(2-Formylphenyl)-2-furoic acid: is an organic compound that belongs to the class of furoic acids It is characterized by the presence of a furan ring substituted with a formylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Formylphenyl)-2-furoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-furoic acid with a formylating agent under specific conditions to introduce the formyl group at the desired position on the phenyl ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and high purity of the final product. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Formylphenyl)-2-furoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of catalysts.
Major Products:
Oxidation: 5-(2-Carboxyphenyl)-2-furoic acid.
Reduction: 5-(2-Hydroxymethylphenyl)-2-furoic acid.
Substitution: Various substituted furoic acids depending on the electrophile used.
Scientific Research Applications
Chemistry: 5-(2-Formylphenyl)-2-furoic acid is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has shown moderate activity against certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Medicine: The compound’s ability to interact with biological molecules has led to investigations into its potential as a therapeutic agent. Studies have explored its role in inhibiting specific enzymes and pathways involved in disease processes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 5-(2-Formylphenyl)-2-furoic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the function of certain enzymes in microbial cells. The formyl group plays a crucial role in binding to the active site of the enzyme, thereby blocking its activity and leading to the death of the microorganism .
Comparison with Similar Compounds
- 5-Trifluoromethyl-2-formylphenylboronic acid
- 2-Formylphenylboronic acid
- 2-Formyl-3-fluorophenylboronic acid
Comparison: 5-(2-Formylphenyl)-2-furoic acid is unique due to the presence of the furan ring, which imparts distinct chemical properties compared to its boronic acid analogs. The furan ring enhances the compound’s reactivity and allows for a broader range of chemical transformations. Additionally, the formyl group in this compound provides a site for further functionalization, making it more versatile in synthetic applications .
Properties
CAS No. |
400744-92-5 |
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Molecular Formula |
C12H8O4 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
5-(2-formylphenyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C12H8O4/c13-7-8-3-1-2-4-9(8)10-5-6-11(16-10)12(14)15/h1-7H,(H,14,15) |
InChI Key |
DRZVKINNROAUIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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